molecular formula C15H22Cl2N4O B12783332 Ethanol, 2-((2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride CAS No. 86663-11-8

Ethanol, 2-((2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride

Cat. No.: B12783332
CAS No.: 86663-11-8
M. Wt: 345.3 g/mol
InChI Key: KJASTWBKXNEJEJ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Ethanol, 2-((2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride involves several steps. The primary synthetic route includes the reaction of 4-methyl-6-phenyl-3-pyridazinylamine with 2-chloroethylamine hydrochloride under controlled conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethanol, 2-((2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Ethanol, 2-((2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of depressive states.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ethanol, 2-((2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to serotonin type 2 receptors and dopamine D1 and D2 type receptors, blocking the reuptake of both dopamine and serotonin. This action leads to mood-brightening and nootropic properties, making it effective in the treatment of depressive states .

Comparison with Similar Compounds

Ethanol, 2-((2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride is similar to other amino-phenylpyridazine compounds, such as Minaprine. Minaprine is also an antidepressant that binds to serotonin and dopamine receptors, exhibiting similar pharmacological effects. this compound is unique in its specific molecular structure and the particular pathways it targets .

Properties

CAS No.

86663-11-8

Molecular Formula

C15H22Cl2N4O

Molecular Weight

345.3 g/mol

IUPAC Name

2-[2-[(4-methyl-6-phenylpyridazin-3-yl)amino]ethylamino]ethanol;dihydrochloride

InChI

InChI=1S/C15H20N4O.2ClH/c1-12-11-14(13-5-3-2-4-6-13)18-19-15(12)17-8-7-16-9-10-20;;/h2-6,11,16,20H,7-10H2,1H3,(H,17,19);2*1H

InChI Key

KJASTWBKXNEJEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1NCCNCCO)C2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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